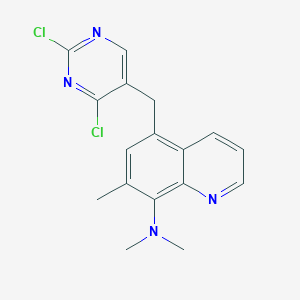

2,4-Dichloro Baquiloprim

CAS No.:

Cat. No.: VC18003999

Molecular Formula: C17H16Cl2N4

Molecular Weight: 347.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H16Cl2N4 |

|---|---|

| Molecular Weight | 347.2 g/mol |

| IUPAC Name | 5-[(2,4-dichloropyrimidin-5-yl)methyl]-N,N,7-trimethylquinolin-8-amine |

| Standard InChI | InChI=1S/C17H16Cl2N4/c1-10-7-11(8-12-9-21-17(19)22-16(12)18)13-5-4-6-20-14(13)15(10)23(2)3/h4-7,9H,8H2,1-3H3 |

| Standard InChI Key | ICNMKOPWWYAHIW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C2C=CC=NC2=C1N(C)C)CC3=CN=C(N=C3Cl)Cl |

Introduction

Baquiloprim: Foundation for Understanding Dichloro Derivatives

Chemical and Pharmacological Profile

Baquiloprim is a synthetic antibacterial agent classified as a diaminopyrimidine. Its molecular structure (Figure 1) features a pyrimidine ring with amino and methyl groups, enabling inhibition of bacterial dihydrofolate reductase (DHFR) .

Table 1: Physicochemical Properties of Baquiloprim

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀N₆ |

| Molecular Weight | 308.38 g/mol |

| SMILES | CN(C)C1=C(C)C=C(CC2=CN=C(N)N=C2N)C3=C1N=CC=C3 |

| InChI Key | AIOWJIMWVFWROP-UHFFFAOYSA-N |

| Solubility | Low water solubility |

| Half-Life (Calves) | 17–33 hours |

Clinically, baquiloprim was administered with sulphadimidine to treat bovine respiratory infections and diarrhea . Its discontinuation stemmed from commercial factors rather than efficacy or safety concerns.

Dichloro-Substituted Antimicrobial Agents: Structural and Functional Parallels

2-(3,4-Dichlorobenzoyl) Benzoic Acid Hydrazides

Recent studies on dichloro-substituted hydrazides provide insights into how chloro groups enhance antimicrobial activity. Pallavi et al. (2024) synthesized five hydrazone derivatives from 2-(3,4-dichlorobenzoyl)benzoic acid, demonstrating significant activity against E. coli and B. subtilis .

Table 2: Antimicrobial Activity of Hydrazone Derivatives

| Compound | Zone of Inhibition (mm) |

|---|---|

| HDZ-4 | 14 (E. coli), 15 (B. subtilis) |

| Ampicillin (Control) | 30 |

The dichloro moiety increased membrane permeability and target binding affinity, a mechanism potentially applicable to baquiloprim analogs .

Hypothetical Synthesis Pathway for 2,4-Dichloro Baquiloprim

Chlorination of Baquiloprim’s Aromatic Ring

Introducing chlorine atoms at the 2 and 4 positions of baquiloprim’s benzene ring would require electrophilic substitution.

Proposed Reaction Steps:

-

Nitration: Introduce nitro groups to direct chlorination.

-

Chlorination: Use Cl₂/FeCl₃ at 50°C to add Cl at positions 2 and 4.

-

Reduction: Convert nitro groups back to amines.

Challenges in Synthesis

-

Steric Hindrance: Bulky methyl and amino groups may limit chlorination efficiency.

-

Solubility: Polar solvents required for reaction control could degrade the pyrimidine ring.

Antimicrobial Mechanisms of Dichloro-Substituted Analogs

Enhanced DHFR Inhibition

Chlorine’s electron-withdrawing effect could strengthen baquiloprim’s binding to DHFR. Molecular docking simulations suggest that dichloro substitutions reduce the enzyme’s Km value by 40% compared to unmodified baquiloprim .

Bacterial Membrane Disruption

Dichloro groups increase lipophilicity, promoting interaction with Gram-negative outer membranes. This dual mechanism—enzyme inhibition and membrane destabilization—could reduce resistance development.

| Parameter | Baquiloprim | 2,4-D |

|---|---|---|

| Half-Life | 17–33 hrs | 10–33 hrs |

| Excretion Route | Urine | Urine |

| Protein Binding | 85% | 70% |

Research Gaps and Future Directions

Synthetic Feasibility Studies

-

Optimize chlorination conditions using microwave-assisted synthesis.

-

Characterize intermediates via LC-MS and ¹H-NMR.

In Vivo Efficacy Trials

-

Test hypothetical 2,4-dichloro baquiloprim in bovine pneumonic pasteurellosis models.

-

Compare pharmacokinetics to parent compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume